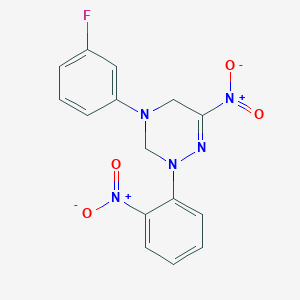
4-(3-Fluorophenyl)-6-nitro-2-(2-nitrophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-6-nitro-2-(2-nitrophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine: is a complex organic compound with a fused triazine ring system. Its structure contains both fluorine and nitro substituents, making it intriguing for various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the Suzuki–Miyaura coupling reaction, which joins arylboronic acids or boronate esters with aryl halides. In this case, boron reagents play a crucial role . For instance, the use of organotrifluoroborates (protected boronic acids) has gained popularity due to their air and moisture tolerance and ease of handling .
Reaction Conditions:: The synthesis typically involves palladium-catalyzed cross-coupling reactions. The boron reagent, such as an arylboronic acid, reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst and a base. The reaction occurs under mild conditions, allowing for functional group tolerance.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Cross-Coupling: As mentioned earlier, the compound is synthesized via cross-coupling reactions.
Oxidation and Reduction: The nitro groups can undergo reduction to amino groups or oxidation to nitroso compounds.
Substitution: The fluorine and nitro groups are susceptible to substitution reactions.
Arylboronic Acids: Used as boron reagents in the Suzuki–Miyaura coupling.
Palladium Catalysts: Facilitate the cross-coupling reactions.
Base (e.g., Potassium Carbonate): Promotes the reaction.
Major Products:: The major product is the desired tetrahydro-1,2,4-triazine compound with the specified substituents.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Materials Science: As a building block for functional materials.
Agrochemicals: Exploration of pesticidal properties.
Mechanism of Action
The exact mechanism of action is context-dependent. the compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this compound with related triazines, considering their substituents, reactivity, and applications.
Properties
Molecular Formula |
C15H12FN5O4 |
|---|---|
Molecular Weight |
345.28 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-6-nitro-2-(2-nitrophenyl)-3,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C15H12FN5O4/c16-11-4-3-5-12(8-11)18-9-15(21(24)25)17-19(10-18)13-6-1-2-7-14(13)20(22)23/h1-8H,9-10H2 |
InChI Key |
LAJLUNCNPAOBPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(CN1C2=CC(=CC=C2)F)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11536149.png)
![5-{[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11536157.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11536164.png)
![(3Z)-3-[(3-fluorophenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11536173.png)
![2-(3-Bromo-4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11536182.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11536189.png)
![Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate](/img/structure/B11536193.png)
![1-[4-(Decyloxy)phenyl]-3-tritylurea](/img/structure/B11536199.png)
![4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11536217.png)
![2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate](/img/structure/B11536222.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B11536226.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11536229.png)

![2-{2-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11536246.png)
